Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate

Vue d'ensemble

Description

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is an organic compound . It is often used as a laboratory chemical and in the manufacture of chemical compounds . It is also used in the synthesis of serotonin 5-HT6 and dopamine D2 receptor ligands .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with 4.14 grams (12.9 mmol) of piperazine-1-carboxylate-4-carboxylic acid benzyl ester dissolved in 30 ml of dichloromethane. The mixture is cooled to 0°C, and 10 ml of trifluoroacetic acid is added. The mixture is stirred at room temperature until the starting material disappears. After concentration under reduced pressure, 1N sodium hydroxide is added for neutralization. The product is extracted twice with dichloromethane, dried over magnesium sulfate, and the solvent is removed by rotation to obtain the product benzyl-1-piperazine carboxylate .Molecular Structure Analysis

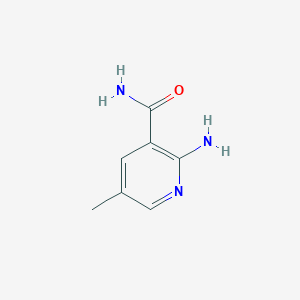

The molecular formula of this compound is C13H18N2O3 . Its InChI code is 1S/C13H18N2O3.ClH/c16-9-12-8-14-6-7-15 (12)13 (17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H .Chemical Reactions Analysis

This compound can be used in the synthesis of serotonin 5-HT6 and dopamine D2 receptor ligands . It can also be used for the synthesis of a 11-C labelled ligands for imaging vesicular acetylcholine transporter .Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.2900 g/mol . It has a boiling point of 158-161 °C at 1.4 mm Hg .Applications De Recherche Scientifique

Synthesis of Differentially Protected Piperazines

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is integral in the synthesis of various protected piperazines. Gao and Renslo (2007) demonstrated an efficient method to synthesize differentially protected 2-(hydroxymethyl)piperazines, starting from optically active piperazine-2-carboxylic acid dihydrochloride. This approach is crucial in preparing biologically active compounds and chemical scaffolds for combinatorial libraries, highlighting the compound's importance in medicinal chemistry (Gao & Renslo, 2007).

Role in Drug Metabolism Studies

This compound derivatives are used in studies related to drug metabolism. For instance, Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, using human liver microsomes and enzymes. The study found various metabolites, including benzylic alcohol and benzoic acid derivatives of Lu AA21004, showcasing the role of such compounds in understanding drug metabolism and pharmacokinetics (Hvenegaard et al., 2012).

Orthogonal Protection Strategy for Piperazines

Clark and Elbaum (2007) explored an orthogonal protection strategy for synthesizing 2-substituted piperazines. They used piperazine-2-carboxylic acids to prepare orthogonally protected piperazines, leading to various 2-substituted derivatives, including 2-(benzyloxymethyl)piperazines. This research underscores the versatility of this compound in synthesizing structurally diverse piperazine derivatives (Clark & Elbaum, 2007).

Application in Antimicrobial Studies

Patel, Agravat, and Shaikh (2011) investigated the synthesis of new pyridine derivatives, including those involving 2-hydroxyethyl piperazine, for antimicrobial applications. This indicates the potential of this compound-related compounds in developing new antimicrobial agents, demonstrating their importance in pharmaceutical research (Patel, Agravat, & Shaikh, 2011).

Antituberculosis Drug Development

Tangallapally, Lee, Lenaerts, and Lee (2006) conducted research on the synthesis of analogues of an anti-tuberculosis agent, incorporating benzyl-piperazine-1-yl derivatives. This study illustrates the application of this compound in the development of antituberculosis drugs, emphasizing its role in addressing significant global health challenges (Tangallapally et al., 2006).

Safety and Hazards

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Mécanisme D'action

Target of Action

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is primarily used in the synthesis of serotonin 5-HT6 and dopamine D2 receptor ligands . These receptors play a crucial role in neurotransmission, affecting mood, reward, and motor function.

Mode of Action

The compound interacts with its targets through a process of nucleophilic substitution . This involves the replacement of a leaving group (in this case, the hydroxymethyl group) by a nucleophile (the receptor ligand). The reaction can occur via an SN1 or SN2 pathway, depending on the nature of the benzylic halide .

Biochemical Pathways

The compound’s interaction with serotonin 5-HT6 and dopamine D2 receptors affects several biochemical pathways. For instance, activation of the 5-HT6 receptor can lead to increased cyclic AMP production, while D2 receptor activation inhibits adenylyl cyclase, reducing cyclic AMP levels . These changes can have downstream effects on neuronal excitability and neurotransmitter release.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific receptor it targets. For example, if it acts as a ligand for the 5-HT6 receptor, it could potentially influence mood and anxiety levels. If it targets the D2 receptor, it could affect reward and motor control systems .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature is typically around 4°C , suggesting that it may be sensitive to heat. Additionally, its interaction with other substances in the body could potentially affect its activity and effectiveness.

Propriétés

IUPAC Name |

benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-9-12-8-14-6-7-15(12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSWOUMCIHZHBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662620 | |

| Record name | Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1131595-00-0 | |

| Record name | Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Bromomethyl)benzo[b]thiophene](/img/structure/B3032058.png)

![Propanedinitrile, [[2-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B3032059.png)